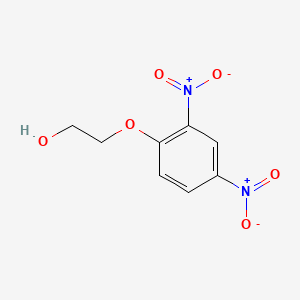
2-(2,4-Dinitrophenoxy)ethanol
Cat. No. B1581911
Key on ui cas rn:
2831-60-9
M. Wt: 228.16 g/mol
InChI Key: YYTMNJWMYPSLOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06198007B1
Procedure details


200 ml of ethylene glycol and 40 ml of a 14.4% strength mono-sodium ethylene glycolate solution were introduced initially under nitrogen and were heated to 65° C. in a 2 l reaction vessel fitted with a stirrer. Over the course of 5 h, 162 g of molten 2,4-dinitrochlorbenzene and a further 480 ml of a 14.4% strength mono-sodium ethylene glycolate solution in ethylene glycol were simultaneously metered in. The mixture was then stirred for one hour at 65° C., and then 600 ml of water were added. The precipitate which formed was filtered off and washed with 1000 ml of water and dried, giving 161.3 g of 2-(2′,4′-dinitrophenoxy)-ethanol in a purity of 97%. Hence, a yield of 92.2% is achieved based on 2,4-dinitrochloro-benzene.

Name
mono-sodium ethylene glycolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Name
mono-sodium ethylene glycolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five


Yield
92.2%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O-:5])(=O)[CH2:2][OH:3].C=C.[Na+].[N+:9]([C:12]1[CH:17]=[C:16]([N+:18]([O-:20])=[O:19])[CH:15]=[CH:14][C:13]=1Cl)([O-:11])=[O:10].O>C(O)CO>[N+:9]([C:12]1[CH:17]=[C:16]([N+:18]([O-:20])=[O:19])[CH:15]=[CH:14][C:13]=1[O:3][CH2:2][CH2:1][OH:5])([O-:11])=[O:10] |f:0.1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
162 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])Cl
|
Step Two
|
Name
|
mono-sodium ethylene glycolate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CO)(=O)[O-].C=C.[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(CO)O
|
Step Five
|
Name
|
mono-sodium ethylene glycolate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CO)(=O)[O-].C=C.[Na+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(CO)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
65 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was then stirred for one hour at 65° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
fitted with a stirrer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitate which formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 1000 ml of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=C(OCCO)C=CC(=C1)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 161.3 g | |
| YIELD: PERCENTYIELD | 92.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
